LogP Differentiation Among Regioisomers
The calculated partition coefficient (LogP) of 2-(bromomethyl)-5-chlorobenzonitrile is 3.10658 . This value is distinctly higher than that of the 2,4-regioisomer, 2-(bromomethyl)-4-chlorobenzonitrile, which exhibits an XLogP3 of 2.8 (a difference of approximately +0.31 log units) [1]. The 3,2-regioisomer, 3-(bromomethyl)-2-chlorobenzonitrile, displays an intermediate LogP of 2.92 . The 2,5-pattern thus confers the highest lipophilicity among the chloro-bromomethyl positional isomers, a property that directly influences membrane permeability and in vivo distribution when the compound is used as a key intermediate in drug-like molecule synthesis.
2,4-isomer XLogP3: 2.80
ΔLogP +0.31 (vs. 2,4-isomer)
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.10658 |
| Comparator Or Baseline | 2-(Bromomethyl)-4-chlorobenzonitrile XLogP3 = 2.80; 3-(Bromomethyl)-2-chlorobenzonitrile LogP = 2.92 |
| Quantified Difference | ΔLogP = +0.31 (vs. 2,4-isomer); ΔLogP = +0.19 (vs. 3,2-isomer) |
| Conditions | Computed values from ChemicalBook (LogP) and PubChem XLogP3 3.0 algorithm; consistent across multiple prediction platforms |
Why This Matters
Higher lipophilicity can improve membrane permeability but also increase metabolic liability; procurement of the exact 2,5-isomer ensures that ADME predictions and SAR trends developed in lead optimization are not confounded by isomer-specific LogP variations.
- [1] PubChem. 2-(Bromomethyl)-4-chlorobenzonitrile (CAS 50712-67-9). XLogP3-AA Property Value 2.8. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
